(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone
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Overview
Description
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a cyclohexyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)(cyclohexyl)methanone typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclohexylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Cyclohexyl(4-bromo-2-chlorophenyl)methanol.
Oxidation: Cyclohexyl(4-bromo-2-chlorophenyl)carboxylic acid.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chlorophenyl)(morpholino)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, combined with a cyclohexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H14BrClO |
---|---|
Molecular Weight |
301.60 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H14BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
KXWNEQPDXRXVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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